molecular formula C10H10O5 B1619267 Glyoxylic acid, (3,4-dimethoxyphenyl)- CAS No. 4732-70-1

Glyoxylic acid, (3,4-dimethoxyphenyl)-

Cat. No. B1619267
CAS RN: 4732-70-1
M. Wt: 210.18 g/mol
InChI Key: BMGOAOMKRNIFAM-UHFFFAOYSA-N
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Description

Glyoxylic acid, (3,4-dimethoxyphenyl)-, is an organic compound with the chemical formula C9H10O5. It is a derivative of glyoxylic acid, which is one of the C2 carboxylic acids and is a colorless solid that occurs naturally and is useful industrially .


Synthesis Analysis

Glyoxylic acid can be synthesized from aqueous solutions of glyoxal by catalytic, electro-chemical, and enzymatic methods and by ozonolysis of maleic acid in solution . Alternative methods for GA synthesis are considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .


Molecular Structure Analysis

The molecular formula of Glyoxylic acid, (3,4-dimethoxyphenyl)- is C10H10O5. The structure of glyoxylic acid is shown as having an aldehyde functional group .


Chemical Reactions Analysis

Glyoxylic acid can photogenerate reactive species under solar irradiation . During irradiation, excited state glyoxylic acid can undergo α-cleavage or participate in hydrogen abstractions . The use of 13C nuclear magnetic resonance spectroscopy (NMR) analysis shows that glyoxal is an important intermediate produced during direct photolysis .


Physical And Chemical Properties Analysis

Glyoxylic acid, (3,4-dimethoxyphenyl)- has a molecular weight of 210.18 g/mol.

Mechanism of Action

Safety and Hazards

Glyoxylic acid is considered hazardous and may be corrosive to metals. It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

Glyoxylic acid is widely used as a reagent in fine organic synthesis owing to its bifunctional nature . It is utilized in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) . An important product synthesized from GA is vanillin, which is used in perfume, food, and pharmaceutical industries .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGOAOMKRNIFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197103
Record name Glyoxylic acid, (3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4732-70-1
Record name 3,4-Dimethoxyphenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyoxylic acid, (3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYPHENYLGLYOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86VGY3VW2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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